STING agonist-12
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C53 involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 2-chloro-6-fluorobenzyl chloride with 2,4,6-trifluorobenzylamine to form an intermediate, which is then cyclized to produce the final compound . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of C53 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
C53 undergoes various chemical reactions, including:
Oxidation: C53 can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, although this is less common.
Substitution: C53 is known to undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of higher oxidation state compounds, while substitution reactions yield various substituted derivatives .
Scientific Research Applications
C53 has a wide range of scientific research applications:
Mechanism of Action
C53 exerts its effects by binding to a specific pocket in the transmembrane domain of the STING protein . This binding promotes the oligomerization and activation of STING, leading to the recruitment and activation of TANK binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3) . The activated IRF3 then enters the nucleus and promotes the expression of type I interferon and other immune response genes .
Comparison with Similar Compounds
Similar Compounds
STING agonist-12: Another potent activator of the STING pathway with similar properties to C53.
Benzo[b]thiophene-2-carboxamide derivatives: These compounds also activate the STING pathway but have different structural features.
Uniqueness
C53 is unique in its ability to bind to a cryptic pocket in the transmembrane domain of STING, which is not targeted by other known STING agonists . This unique binding site allows C53 to activate STING through a different mechanism, making it a valuable tool for studying the STING pathway and developing new therapies .
Properties
Molecular Formula |
C25H19ClF4N2O2 |
---|---|
Molecular Weight |
490.9 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3,3-dimethyl-2-oxo-N-[(2,4,6-trifluorophenyl)methyl]indole-6-carboxamide |
InChI |
InChI=1S/C25H19ClF4N2O2/c1-25(2)17-7-6-13(23(33)31-11-15-20(29)9-14(27)10-21(15)30)8-22(17)32(24(25)34)12-16-18(26)4-3-5-19(16)28/h3-10H,11-12H2,1-2H3,(H,31,33) |
InChI Key |
OEBVYNULNKSONR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C(=O)NCC3=C(C=C(C=C3F)F)F)N(C1=O)CC4=C(C=CC=C4Cl)F)C |
Origin of Product |
United States |
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